6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da . The compound is also known by several other names, including 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, 2-Hydroxy-4,5-methylenedioxybenzaldehyde, and 4,5-methylenedioxy-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The benzodioxole ring system in this compound is almost planar in each molecule, with maximum deviations of 0.008 (1) and 0.007 (1) Å . The molecular structure is characterized by strong electrostatic intramolecular O…O contacts [2.649 (3) Å] and intramolecular O—H…O hydrogen-bonding interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Derivatives of 1,3-benzodioxole-5-carbaldehyde have been synthesized through various methods, including reactions involving diethoxyphosphorylacetic acid ethyl ester and sodium hydride in tetrahydrofuran, highlighting innovative approaches to creating benzodioxole derivatives with potential applications in material science and pharmaceuticals (Zhang, Wang, & Yu, 2007).
- Structural Insights : Crystal structure analyses of benzodioxole derivatives reveal intricate details about molecular conformations, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential uses in designing new compounds with desired properties (Chen, 2016).
Biological Activity and Chemical Properties
- Biological Activity : Microwave-assisted synthesis of novel 2H-chromene derivatives bearing benzodioxole moieties has shown significant antimicrobial activity, suggesting applications in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
- Chemical Reactions and Properties : Studies on the oxidation of 1,3-benzodioxoles to obtain hydroxy and dioxane derivatives provide insights into the compound's reactivity and potential for creating diverse chemical structures, which could have implications in synthetic chemistry and materials science (Cole, Crank, & Hai Minh, 1980).
Applications in Synthesis of Complex Molecules
- Complex Molecule Synthesis : The versatility of benzodioxole derivatives is further demonstrated in their application in synthesizing complex molecules, such as lignans and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (Gu, Jing, Pan, Chan, & Yang, 2000).
Properties
IUPAC Name |
6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMQAVECVAGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425116 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-68-7 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?
A1: this compound crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].
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